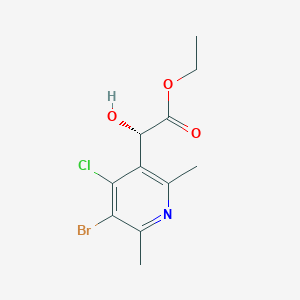
(S)-Ethyl 2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-hydroxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (S)-2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-hydroxyacetate is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with bromine, chlorine, and methyl groups, along with an ethyl ester and a hydroxyl group. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-hydroxyacetate typically involves multi-step organic reactions. One possible synthetic route could be:
Starting Material: 2,6-dimethylpyridine.
Bromination: Introduction of a bromine atom at the 5-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Chlorination: Introduction of a chlorine atom at the 4-position using chlorine gas or a chlorinating agent like thionyl chloride.
Hydroxylation: Introduction of a hydroxyl group at the 2-position using a hydroxylating agent such as hydrogen peroxide or a peracid.
Esterification: Formation of the ethyl ester by reacting the hydroxylated intermediate with ethanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of Ethyl (S)-2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-hydroxyacetate would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its structural features that may interact with biological targets.
Industry: Utilized in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl (S)-2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-hydroxyacetate would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways. The presence of halogen atoms and the hydroxyl group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-chloro-2,6-dimethylpyridin-3-yl)-2-hydroxyacetate: Lacks the bromine atom.
Ethyl 2-(5-bromo-2,6-dimethylpyridin-3-yl)-2-hydroxyacetate: Lacks the chlorine atom.
Ethyl 2-(5-bromo-4-chloro-2-methylpyridin-3-yl)-2-hydroxyacetate: Has only one methyl group.
Uniqueness
Ethyl (S)-2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-hydroxyacetate is unique due to the specific combination of bromine, chlorine, and two methyl groups on the pyridine ring, along with the ethyl ester and hydroxyl functionalities. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H13BrClNO3 |
|---|---|
Molecular Weight |
322.58 g/mol |
IUPAC Name |
ethyl (2S)-2-(5-bromo-4-chloro-2,6-dimethylpyridin-3-yl)-2-hydroxyacetate |
InChI |
InChI=1S/C11H13BrClNO3/c1-4-17-11(16)10(15)7-5(2)14-6(3)8(12)9(7)13/h10,15H,4H2,1-3H3/t10-/m0/s1 |
InChI Key |
LWEBVQPEHKHTCK-JTQLQIEISA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C1=C(N=C(C(=C1Cl)Br)C)C)O |
Canonical SMILES |
CCOC(=O)C(C1=C(N=C(C(=C1Cl)Br)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















